molecular formula C22H23Cl4N3O2S B4966756 N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide CAS No. 5484-60-6

N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide

Cat. No.: B4966756
CAS No.: 5484-60-6
M. Wt: 535.3 g/mol
InChI Key: HKYMMZCXSJOGMF-UHFFFAOYSA-N
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Description

N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide is a complex organic compound with the CAS Number 5484-60-6 and a molecular formula of C22H23Cl4N3O2S. It has a molecular weight of 535.31 g/mol and a calculated density of 1.43 g/cm³ . This reagent features a naphthalene core substituted with multiple dimethylamino groups, integrated with a trichloroethyl sulfonamide moiety. This specific structure suggests potential for applications in materials science and as a building block in organic synthesis, particularly for developing compounds with unique electronic or photophysical properties. While the precise research applications of this specific molecule are not extensively detailed in the literature, its structural components are of significant scientific interest. Molecules based on a naphthalene core, especially those with electron-donating groups like dimethylamino, are frequently explored as fluorescent probes, molecular sensors, and in the development of non-covalent inhibitors for protein-protein interactions . For instance, related 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been investigated as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for oxidative stress-related diseases . The presence of both sulfonamide and trichloroethyl groups further enhances its potential as a versatile intermediate for medicinal chemistry and chemical biology research. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl4N3O2S/c1-28(2)18-7-5-6-16-17(12-13-19(20(16)18)29(3)4)21(22(24,25)26)27-32(30,31)15-10-8-14(23)9-11-15/h5-13,21,27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYMMZCXSJOGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=CC=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385927
Record name N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5484-60-6
Record name N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene core. The naphthalene core is first substituted with dimethylamino groups through a series of reactions involving arylation and heterocyclization . The trichloroethyl group is then introduced via a substitution reaction, followed by the addition of the chlorobenzenesulfonamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .

Mechanism of Action

The mechanism of action of N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with structurally or functionally related sulfonamides and aromatic amines.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide C₂₂H₂₃Cl₄N₃O₂S 535.31 Naphthalene, trichloroethyl, sulfonamide 325.2 Potential use in organic synthesis
Pirimicarb (2-Dimethylamino-5,6-dimethylpyrimidinyl-4-N,N-dimethylcarbamate) C₁₁H₁₈N₄O₂ 367.38 Pyrimidine, dimethylcarbamate Not reported Insecticide; acetylcholinesterase inhibitor
1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea C₂₉H₃₁N₃S 453.64 Diphenylethyl, thiourea, naphthalene Not reported Chiral ligand in asymmetric catalysis

Key Findings

Structural Complexity vs. Functionality: The target compound’s naphthalene core and trichloroethyl group distinguish it from simpler sulfonamides like Pirimicarb. In contrast, Pirimicarb’s pyrimidine ring and carbamate group prioritize bioactivity (e.g., insecticidal action) over structural complexity .

Thermal Stability :

  • The high melting point (325.2°C) of the target compound suggests strong intermolecular forces (e.g., hydrogen bonding via sulfonamide groups) compared to Pirimicarb, which lacks such polar functionalities .

Chiral vs. Non-Chiral Applications: While the thiourea derivative (C₂₉H₃₁N₃S) serves as a chiral ligand in catalysis, the target compound’s stereochemical configuration (implied by its InChI code) remains underexplored but could offer similar utility .

This may confer unique reactivity in halogen-bonding interactions or environmental persistence .

Biological Activity

N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanism of action, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalenic core with two dimethylamino groups and a sulfonamide moiety. The presence of the trichloroethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the naphthalene core through arylation reactions.
  • Introduction of the dimethylamino groups via nucleophilic substitution.
  • Attachment of the sulfonamide group to complete the synthesis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant selectivity towards malignant cells compared to non-malignant cells.

Cell Line CC50 (µM) Selectivity Index (SI)
HL-60 (Leukemia)0.510
HSC-2 (Squamous Carcinoma)0.88
HGF (Non-malignant)>5-

CC50 values represent the concentration required to kill 50% of the cells after 48 hours of treatment.

The mechanism by which this compound exerts its cytotoxic effects appears to involve:

  • Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Disruption of cellular membrane integrity , leading to necrosis at higher concentrations.

Case Studies

A notable study investigated the compound's effect on HL-60 leukemia cells. The findings revealed that treatment with this compound resulted in:

  • A significant increase in apoptotic markers.
  • Alterations in mitochondrial membrane potential indicative of early apoptosis.

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing N-[1-[4,5-bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl]-4-chlorobenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves sequential reactions:

Coupling of naphthalene derivatives : React 4,5-bis(dimethylamino)naphthalene with trichloroethylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the trichloroethyl intermediate .

Sulfonamide formation : Treat the intermediate with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C, followed by room-temperature stirring for 12–24 hours .

  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, dimethylamino groups at δ 2.9–3.1 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?

  • Methodological Answer :

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .

Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects, concentration gradients) impacting bioactivity .

Replicate Studies : Cross-validate results in independent labs using shared protocols .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR Models : Corrogate electronic properties (e.g., HOMO-LUMO gaps) with observed IC₅₀ values to refine predictive accuracy .

Q. What experimental designs optimize the study of photophysical properties in this naphthalene-based sulfonamide?

  • Methodological Answer :

  • Spectrofluorometric Titration : Measure fluorescence intensity (λₑₓ = 365 nm, λₑₘ = 450 nm) under varying pH (3–10) and solvent polarity (e.g., ethanol vs. DMSO) .
  • Quenching Studies : Add heavy atoms (e.g., KI) to assess collisional quenching effects on quantum yield .
  • TD-DFT Calculations : Compare experimental emission spectra with theoretical transitions to assign electronic states .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

Derivatization : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with diethylamino groups) .

Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays .

Data Integration : Use PCA (Principal Component Analysis) to cluster bioactivity profiles and identify critical substituents .

Q. What protocols address stability challenges during long-term storage of this sulfonamide?

  • Methodological Answer :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months; analyze degradation products via LC-MS .
  • Cryopreservation : Store lyophilized powder at -80°C under argon to prevent hydrolysis .
  • Excipient Screening : Test stabilizers (e.g., mannitol, trehalose) in solid dispersions to enhance shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.